molecular formula C12H16N2O B12949124 5-Phenyl-1-propyl-2-imidazolidinone CAS No. 98917-93-2

5-Phenyl-1-propyl-2-imidazolidinone

Cat. No.: B12949124
CAS No.: 98917-93-2
M. Wt: 204.27 g/mol
InChI Key: QKTSNLALUDNEDA-UHFFFAOYSA-N
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Description

5-Phenyl-1-propyl-2-imidazolidinone is a heterocyclic compound that belongs to the imidazolidinone family This compound features a five-membered ring structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-propyl-2-imidazolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamines with carbonyl compounds under acidic or basic conditions. For instance, the reaction of N-phenylpropylamine with glyoxal in the presence of an acid catalyst can yield the desired imidazolidinone.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using metal catalysts or organocatalysts, can enhance the efficiency of the synthesis. The choice of solvents and reaction conditions is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-propyl-2-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

    Reduction: Reduction reactions can convert the imidazolidinone to its reduced forms.

    Substitution: The phenyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can introduce various functional groups to the phenyl or propyl moieties.

Scientific Research Applications

5-Phenyl-1-propyl-2-imidazolidinone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-propyl-2-imidazolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or activation of receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidinone: A simpler analog with similar structural features but lacking the phenyl and propyl groups.

    4-Imidazolidinone: Another analog with the carbonyl group at a different position.

    Imidazolinone: A related compound with a similar ring structure but different functional groups.

Uniqueness

5-Phenyl-1-propyl-2-imidazolidinone is unique due to the presence of both phenyl and propyl groups, which confer distinct chemical and biological properties. These substituents enhance its potential as a versatile compound in various applications, distinguishing it from simpler analogs.

Properties

CAS No.

98917-93-2

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-phenyl-1-propylimidazolidin-2-one

InChI

InChI=1S/C12H16N2O/c1-2-8-14-11(9-13-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,15)

InChI Key

QKTSNLALUDNEDA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(CNC1=O)C2=CC=CC=C2

Origin of Product

United States

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